molecular formula C14H13F3N4O B2927715 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide CAS No. 1421585-77-4

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide

Cat. No. B2927715
CAS RN: 1421585-77-4
M. Wt: 310.28
InChI Key: KZOUSELHFDSNKX-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction is carried out at room temperature for 2-3 hours . After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152-153 °C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Kilogram-Scale Synthesis and Clinical Evaluation

The development and kilogram-scale synthesis of compounds structurally related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide have been detailed, with applications in the treatment of depression through modulation of the mGlu5 receptor. This includes the creation of high-purity batches for clinical trials, emphasizing the importance of such compounds in pharmaceutical development (David et al., 2017).

Discovery for Clinical Evaluation

Research has been conducted on discovering and evaluating compounds with a similar structure for clinical evaluation due to their potential utility in treating psychiatric and neurodegenerative disorders. This work highlights the selectivity and binding efficiency of these compounds towards specific receptors, contributing to their consideration for clinical trials (Felts et al., 2017).

Amide Rotational Barriers

Studies on picolinamide and related compounds have explored the amide rotational barriers, providing insights into the energetics and molecular interactions critical for medicinal and biological applications. This research aids in understanding the structural properties that influence the pharmacological activities of these compounds (Olsen et al., 2003).

Protection Against Cellular Damage

Picolinamide has been investigated for its protective effects against cellular damage induced by specific toxins, showcasing its potential as a therapeutic agent. This includes inhibition of enzymes leading to the preservation of cellular health, relevant to the mechanisms of action of related compounds in disease treatment (Yamamoto & Okamoto, 1980).

Bonding Properties and Catalytic Activity

The electronic and bonding properties of complexes involving picolinamide derivatives have been characterized, with findings supporting applications in catalysis and materials science. These studies provide a foundation for the development of new catalysts and functional materials based on the structural motifs of compounds like N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide (Wu & Su, 1997).

Antimicrobial and Antitubercular Activities

Research into derivatives of picolinamide has included the synthesis and evaluation of their antimicrobial and antitubercular activities. This underscores the significance of such compounds in developing new therapeutic agents for infectious diseases (Bogdanowicz et al., 2012).

Future Directions

The compound and its derivatives have shown promising antifungal activities . Therefore, future research could focus on exploring its potential as a fungicide. Additionally, the development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against current fungicides .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)5-7-19-13(22)10-4-2-3-6-18-10/h2-4,6,8H,5,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUSELHFDSNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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